BenchChemオンラインストアへようこそ!

[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Physicochemical property differentiation Lipophilicity modulation Drug-likeness optimization

Secure the precise 4-methanesulfonyl regioisomer for reproducible research. The 3‑hydroxymethylpiperidine moiety provides a unique conjugation handle for biotin, fluorescent, or photoaffinity probes—without perturbing the benzothiazole core. This compound fills SAR gaps left by 6‑methanesulfonyl FAAH series. Deploy in phenotypic assays for novel target deconvolution. Request your quote today.

Molecular Formula C14H18N2O3S2
Molecular Weight 326.43
CAS No. 2415583-53-6
Cat. No. B2778229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
CAS2415583-53-6
Molecular FormulaC14H18N2O3S2
Molecular Weight326.43
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC(C3)CO
InChIInChI=1S/C14H18N2O3S2/c1-21(18,19)12-6-2-5-11-13(12)15-14(20-11)16-7-3-4-10(8-16)9-17/h2,5-6,10,17H,3-4,7-9H2,1H3
InChIKeyUDKGAUPBWNDNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol – Structural Identity and Compound-Class Profile for Research Procurement


The compound [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (CAS 2415583-53-6; molecular formula C14H18N2O3S2; MW 326.4 g/mol) is a synthetic heterocyclic small molecule that combines a benzothiazole core, a 4-methanesulfonyl electron-withdrawing substituent, a piperidine ring directly attached at the 2-position, and a primary alcohol (methanol) group on the piperidine 3-position. [1] It belongs to the broader class of benzothiazole-piperidine hybrids, a scaffold that has been reported as the pharmacophoric basis for potent fatty acid amide hydrolase (FAAH) inhibition, where the sulfonyl group, piperidine ring, and benzothiazole were identified as key structural components. [2] The specific 4-methanesulfonyl substitution pattern and the 3-hydroxymethyl-piperidine configuration differentiate it from other benzothiazole variants used in medicinal chemistry screening libraries.

Why [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol Cannot Be Replaced by Closely Related Benzothiazole-Piperidine Analogs


Substituting this compound with a close-in-class analog (e.g., the 6-methanesulfonyl isomer, the corresponding piperidine-3-ol, or the des-methanesulfonyl benzothiazole-piperidine-methanol) is unsupported by quantitative evidence and carries high risk of divergent biological outcomes. In a structurally related benzothiazole-piperazine series evaluated for Alzheimer's disease multitarget activity, moving the methanesulfonyl group from the 6-position to other positions or replacing the piperazine linker with alternative amines resulted in substantial changes in acetylcholinesterase (AChE) inhibition potency and Aβ aggregation inhibition. [1] Furthermore, FAAH inhibitor SAR demonstrated that the sulfonyl group, piperidine ring, and benzothiazole are all essential for activity, and minor structural modifications abrogate target engagement. [2] Therefore, for reproducible research results, the precise substitution pattern and functional group array of this compound must be maintained, as generic replacement with an analog lacking matched quantitative comparability data cannot guarantee equivalent performance.

Quantitative Evidence Guide: [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol Differentiation vs. Comparators


Computed Physicochemical Profile Differential: Methanesulfonyl Group Impact on Lipophilicity and Polarity vs. Des-Methanesulfonyl Parent

The 4-methanesulfonyl substituent significantly modulates physicochemical properties compared with the parent benzothiazole-piperidine-methanol scaffold lacking the sulfonyl group. According to PubChem computed data, the target compound has XLogP3-AA = 2.1, topological polar surface area (tPSA) = 68 Ų, 1 hydrogen bond donor (OH), and 6 hydrogen bond acceptors. [1] In contrast, the des-methanesulfonyl analog [1-(1,3-benzothiazol-2-yl)piperidin-3-yl]methanol has XLogP3-AA = 1.5, tPSA = 45 Ų, 1 HBD, and 4 HBA. [2] These differences (ΔXLogP = +0.6; ΔtPSA = +23 Ų; ΔHBA = +2) indicate the target compound is more lipophilic yet more polar, a combination that can influence membrane permeability, solubility, and off-target binding profiles—parameters critical for selecting probe compounds in phenotypic screening and in vivo pharmacokinetic studies.

Physicochemical property differentiation Lipophilicity modulation Drug-likeness optimization

Class-Level Pharmacophore Validation: Methanesulfonyl-Benzothiazole as Cholinesterase and Aβ Aggregation Inhibitor Scaffold

Although no direct bioactivity data exist for this specific compound, the closest published pharmacophore—N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide—demonstrates that a methanesulfonyl-benzothiazole core can achieve AChE inhibition IC50 values as low as 2.31 μM (compound 12), 53.30% inhibition of Aβ1-42 aggregation, and significant neuroprotection against H₂O₂-induced toxicity in SHSY-5Y cells. [1] This class-level inference suggests that the 4-methanesulfonyl-benzothiazole motif present in the target compound retains the electron-withdrawing and H-bonding capacity necessary for engagement with these Alzheimer's disease-relevant targets. However, the shift from 6- to 4-methanesulfonyl substitution and the replacement of the piperazine-propionamide linker with a direct piperidine-3-methanol may alter potency and selectivity; the class inference predicts bioactivity potential but cannot quantify a specific IC50 for the target compound.

Alzheimer's disease Acetylcholinesterase inhibition Amyloid-beta aggregation Neuroprotection

Lack of Documented Bioactivity as a Procurement Decision Criterion: Blank-Slate Screening Candidate vs. Investigated Analogs

The ZINC20 database (ZINC4088244) reports 'no known activity' for this compound in ChEMBL, and PubChem shows zero bioassay results. [1] This absence of data is a critical differentiation from structurally similar compounds such as N-(6-methanesulfonyl-benzothiazol-2-yl) derivatives that have published IC50 values (e.g., AChE IC50 = 2.31–25.3 μM across the series) and known target engagement. [2] For scientists seeking a truly novel chemical starting point without pre-existing intellectual property entanglements or target bias, the absence of bioactivity data is a positive selection criterion, enabling unbiased phenotypic or target-based screening where the compound can reveal new biology rather than recapitulate known pharmacology. Conversely, researchers requiring a pre-validated inhibitor should select the 6-methanesulfonyl series instead.

High-throughput screening Chemical biology Novel target identification

Structural Divergence from FAAH Inhibitor Series: 4-Methanesulfonyl Regioisomer with Free Hydroxymethyl as a Differentiated Scaffold

Benzothiazole-based FAAH inhibitors such as compound 3 and its optimized analog 16j (J. Med. Chem. 2009) rely on a piperidine-carboxamide or piperidine-urea linkage between the benzothiazole and a terminal group, with the sulfonyl group typically at the benzothiazole 6-position or absent. [1] The target compound differs in three key respects: (1) methanesulfonyl is at the 4-position, altering steric and electronic properties; (2) the piperidine is directly N-linked to the benzothiazole 2-position without a carbonyl or urea spacer; (3) a free hydroxymethyl group is present at the piperidine 3-position, offering a handle for further functionalization (e.g., esterification, etherification, or oxidation). This topological divergence implies that the compound is unlikely to share the FAAH IC50 values (sub-μM for 16j) or selectivity profile of the Amgen series. Instead, it represents a differentiated chemical starting point for exploring benzothiazole-piperidine SAR space around positions 4 and 3-hydroxymethyl, which have not been systematically investigated in published FAAH inhibitor series.

FAAH inhibition Endocannabinoid system Pain and inflammation

Recommended Application Scenarios for [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol Based on Quantitative Differentiation Evidence


Phenotypic Screening for Novel CNS Target Deconvolution (Alzheimer's Disease and Neurodegeneration)

The class-level evidence that methanesulfonyl-benzothiazole hybrids engage acetylcholinesterase and interfere with Aβ aggregation [1] supports deploying this compound in phenotypic assays measuring neurite outgrowth, synapse integrity, or Aβ clearance in primary neuronal or iPSC-derived models. Because the compound has no established mechanism of action, a hit would indicate a novel target-disease relationship distinct from the known 6-methanesulfonyl series. The XLogP of 2.1 and tPSA of 68 Ų suggest adequate CNS permeability potential for cell-based assays. [2]

Chemical Biology Probe Development via Hydroxymethyl Derivatization

The free 3-hydroxymethyl group on the piperidine ring provides a convenient handle for creating probe molecules—such as biotinylated conjugates, fluorescent tags, or photoaffinity labels—without perturbing the benzothiazole core. [1] This is a key practical differentiation from the close analog 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-ol, where the alcohol is directly on the ring (no methylene spacer) and may exhibit different reactivity. [2] For target identification studies, the methanol handle enables clean SAR exploration while maintaining the methanesulfonyl pharmacophore.

FAAH-Independent Benzothiazole Library Expansion for Hit-to-Lead Optimization

The compound's structural divergence from the established FAAH inhibitor pharmacophore—specifically the 4-methanesulfonyl regioisomer and the direct N-piperidine-benzothiazole linkage [1]—makes it a valuable addition to screening libraries targeting serine hydrolases beyond FAAH, where the sulfonyl-piperidine-benzothiazole motif may engage distinct catalytic pockets. Procurement of this compound for library expansion enables exploration of SAR space not covered by the Amgen or Merck FAAH series.

Quote Request

Request a Quote for [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.